molecular formula C19H28N2O2 B14599773 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate CAS No. 60309-81-1

4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate

Cat. No.: B14599773
CAS No.: 60309-81-1
M. Wt: 316.4 g/mol
InChI Key: WKPZVCGUURENAX-UHFFFAOYSA-N
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Description

4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a butylcarbamate group attached to a phenyl ring, which is further substituted with di(prop-2-en-1-yl)amino and dimethyl groups. The compound’s structure imparts specific chemical properties that make it valuable for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The di(prop-2-en-1-yl)amino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor. The butylcarbamate group is then attached using carbamoylation reactions, often involving the use of isocyanates or carbamoyl chlorides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl butylcarbamates .

Scientific Research Applications

4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

60309-81-1

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

[4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N-butylcarbamate

InChI

InChI=1S/C19H28N2O2/c1-6-9-10-20-19(22)23-17-13-15(4)18(16(5)14-17)21(11-7-2)12-8-3/h7-8,13-14H,2-3,6,9-12H2,1,4-5H3,(H,20,22)

InChI Key

WKPZVCGUURENAX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC(=C(C(=C1)C)N(CC=C)CC=C)C

Origin of Product

United States

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